molecular formula C23H25N3O3 B2459002 3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2380191-86-4

3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2459002
CAS No.: 2380191-86-4
M. Wt: 391.471
InChI Key: WJDCQRLFZPTHEL-UHFFFAOYSA-N
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Description

3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a methoxyphenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method is the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced products.

Scientific Research Applications

3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Piperidine Derivatives: Molecules containing a piperidine ring.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group.

Uniqueness

3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of structural features, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-29-21-9-5-2-6-18(21)14-22(27)25-12-10-17(11-13-25)15-26-16-24-20-8-4-3-7-19(20)23(26)28/h2-9,16-17H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDCQRLFZPTHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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